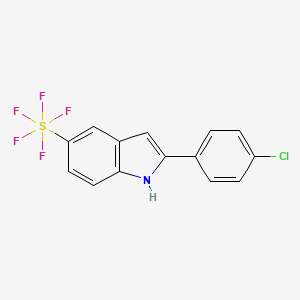
2-(4-氯苯基)-5-五氟硫烷基-1H-吲哚
描述
2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole is a useful research compound. Its molecular formula is C14H9ClF5NS and its molecular weight is 353.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
含五氟硫烷基吲哚的合成
Iakobson、Pošta 和 Beier (2013) 开发了一种原子经济的合成路线来创建 6-和 5-(五氟硫烷基)1H-吲哚,这可能包括类似于 2-(4-氯苯基)-5-五氟硫烷基-1H-吲哚的化合物。该合成涉及替代亲核取代 (VNS) 和催化加氢,从而有效地获得带有五氟硫烷基的 2-芳基取代吲哚 (Iakobson、Pošta 和 Beier,2013)。
新型吲哚衍生物的 XRD 和 DFT 研究
Tariq 等人(2020 年)合成并表征了新型基于吲哚的衍生物,强调了使用 X 射线衍射 (XRD) 和密度泛函理论 (DFT) 进行的结构分析。这些研究提供了对键角、键长和此类化合物(与 2-(4-氯苯基)-5-五氟硫烷基-1H-吲哚相关)的电子性质的见解 (Tariq 等,2020)。
硫烷基自由基介导的环化
Montevecchi 和 Navacchia (1998) 探索了硫烷基自由基介导的氨基自由基环化以产生吲哚。他们的研究有助于了解可能参与 2-(4-氯苯基)-5-五氟硫烷基-1H-吲哚形成的化学途径和反应 (Montevecchi 和 Navacchia,1998)。
在材料科学和生物学中的应用
阴离子受体用于阴离子-π 相互作用
Sun 等人(2014 年)研究了 7-五氟苯基-1H-吲哚(一种结构与 2-(4-氯苯基)-5-五氟硫烷基-1H-吲哚相似的化合物)作为阴离子受体用于阴离子-π 相互作用的可能性。这项研究突出了此类化合物在材料科学中的潜在应用,特别是在分子相互作用的研究中 (Sun 等,2014)。
合成和抗菌评估
Chundawat 等人(2016 年)专注于合成和评估二氟甲基化吲哚衍生物的抗菌活性。虽然化学结构不同于 2-(4-氯苯基)-5-五氟硫烷基-1H-吲哚,但该研究说明了吲哚衍生物在开发新的抗菌剂中的潜在生物学应用 (Chundawat 等,2016)。
合成和评估作为抗癌剂
Fortes 等人(2016 年)对 3-硫氰酸盐-1H-吲哚的合成进行了研究,评估了它们对各种癌细胞系的抗增殖活性。他们的研究结果表明吲哚衍生物(如 2-(4-氯苯基)-5-五氟硫烷基-1H-吲哚)在癌症研究中的潜力 (Fortes 等,2016)。
作用机制
Target of Action
It is known that indole derivatives, which include 2-(4-chlorophenyl)-5-pentafluorosulfanyl-1h-indole, have a broad range of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, leading to different biological effects . For example, some indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can lead to a range of outcomes, depending on the specific biological activity of the indole derivative.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given the diverse biological activities of indole derivatives, the effects can range from antiviral to anticancer effects, among others .
Action Environment
Environmental factors can significantly impact the action of a compound, including its absorption, distribution, metabolism, excretion, and overall therapeutic efficacy .
生化分析
Biochemical Properties
2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can lead to the modulation of various biological activities . The interactions of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole with these biomolecules can result in enzyme inhibition or activation, influencing biochemical pathways and cellular functions.
Cellular Effects
2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, have been reported to exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, these compounds can modulate inflammatory responses and oxidative stress, further impacting cellular health and function.
Molecular Mechanism
The molecular mechanism of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole involves its interactions with various biomolecules at the molecular level. This compound can bind to specific receptors and enzymes, leading to changes in their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole in in vitro or in vivo studies can result in sustained effects on cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole is crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. For instance, indole derivatives can undergo glucuronidation and other metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole.
Transport and Distribution
The transport and distribution of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding the transport and distribution mechanisms of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole can provide insights into its therapeutic potential and potential side effects.
Subcellular Localization
The subcellular localization of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole within cells can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
[2-(4-chlorophenyl)-1H-indol-5-yl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF5NS/c15-11-3-1-9(2-4-11)14-8-10-7-12(5-6-13(10)21-14)22(16,17,18,19)20/h1-8,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSVHIMFYSGGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429611.png)
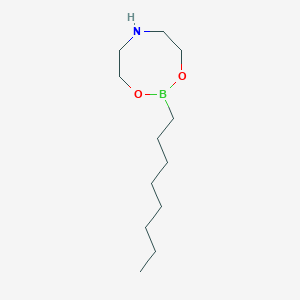
![N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B1429615.png)
![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)
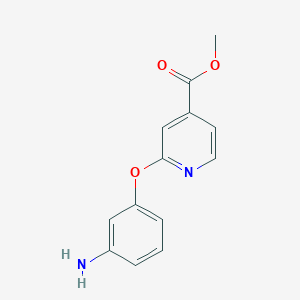
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)
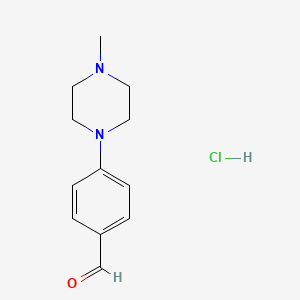
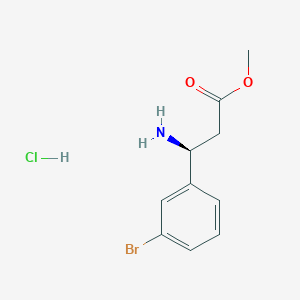
![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)
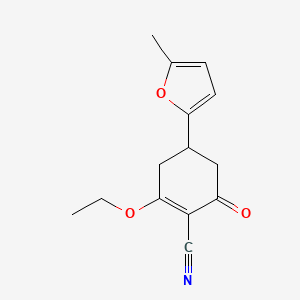
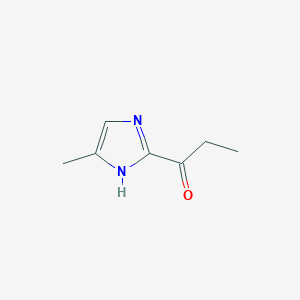
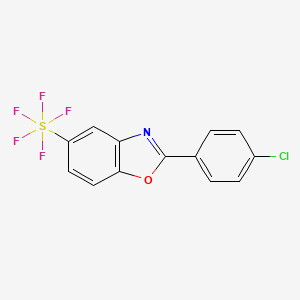
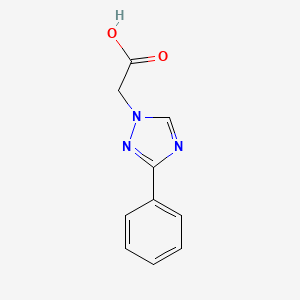
![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)
